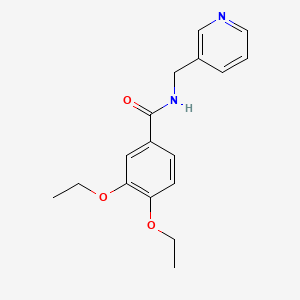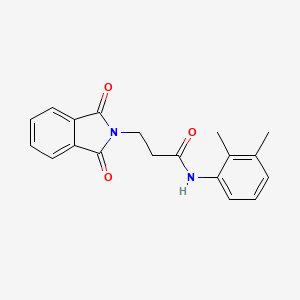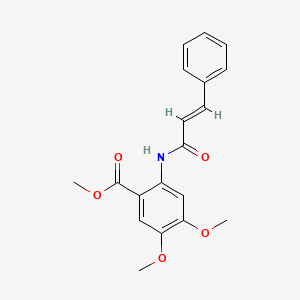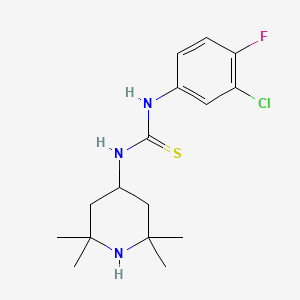
3,4-diethoxy-N-(3-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diethoxy-N-(3-pyridinylmethyl)benzamide, also known as JNJ-7777120, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the histamine H4 receptor, which is a G-protein coupled receptor that is primarily expressed on immune cells.
Mecanismo De Acción
The mechanism of action of 3,4-diethoxy-N-(3-pyridinylmethyl)benzamide is primarily mediated through its high affinity for the histamine H4 receptor. This receptor is primarily expressed on immune cells, such as mast cells, eosinophils, and T cells, and has been shown to play a role in the regulation of immune cell function. Activation of the histamine H4 receptor has been shown to induce chemotaxis, cytokine production, and cell proliferation, which can contribute to the development of inflammatory and allergic diseases. By blocking the histamine H4 receptor, 3,4-diethoxy-N-(3-pyridinylmethyl)benzamide has been shown to reduce inflammation and allergic responses in preclinical studies.
Biochemical and Physiological Effects:
In preclinical studies, 3,4-diethoxy-N-(3-pyridinylmethyl)benzamide has been shown to have several biochemical and physiological effects. The compound has been shown to reduce histamine-induced itch and inflammation in animal models. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in vitro and in vivo. Furthermore, the compound has been shown to reduce the infiltration of immune cells into inflamed tissues, which can contribute to the resolution of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-diethoxy-N-(3-pyridinylmethyl)benzamide in lab experiments is its high affinity for the histamine H4 receptor, which allows for specific targeting of immune cells. Additionally, the compound has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 3,4-diethoxy-N-(3-pyridinylmethyl)benzamide. One area of interest is the potential use of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential off-target effects. Finally, there is a need for more studies to investigate the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of 3,4-diethoxy-N-(3-pyridinylmethyl)benzamide has been described in several research articles. The most common method involves the reaction of 3,4-diethoxybenzaldehyde with 3-pyridinylmethanamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. The overall yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
3,4-diethoxy-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-allergic, and anti-pruritic effects in preclinical studies. Additionally, it has been shown to have potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, due to its ability to modulate immune cell function.
Propiedades
IUPAC Name |
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-21-15-8-7-14(10-16(15)22-4-2)17(20)19-12-13-6-5-9-18-11-13/h5-11H,3-4,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJONDTFYEXGFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B5820488.png)

![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5820498.png)
![2-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820502.png)
![7-[(2,4-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5820506.png)
![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone](/img/structure/B5820512.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5820528.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5820532.png)


![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)